![molecular formula C22H25FN6O3 B2487969 3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919040-73-6](/img/structure/B2487969.png)
3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including the preparation of derivatives through various chemical reactions. The process typically starts with the synthesis of the core imidazo[2,1-f]purine structure, followed by subsequent modifications such as alkylation, arylation, or introduction of specific substituents like fluorobenzyl groups to achieve desired properties (Zagórska et al., 2016).
Molecular Structure Analysis
Crystal structure and molecular geometry analyses provide insights into the compounds' conformations and interactions. For instance, the crystal packing of similar compounds exhibits intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the stability and properties of the molecule (Banu et al., 2013).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including hydrolytic ring-opening and cycloaddition, depending on their structural features. The presence of specific functional groups influences their reactivity and interactions with biological targets (Coburn & Taylor, 1982).
Scientific Research Applications
Dual-Target Directed Ligands for Neurodegenerative Diseases
Research demonstrates that derivatives of the imidazo[2,1-f]purine scaffold, including compounds with structural similarities to "3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione," act as dual-target directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with the blockade of monoamine oxidase B (MAO-B). Such molecules have shown promise for providing symptomatic relief as well as potentially offering disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease. The systematic modification of the tricyclic structures based on a xanthine core by enlargement of the third heterocyclic ring or attachment of various substituted benzyl moieties has led to the development of potent dual-acting ligands displaying high selectivity versus related targets (Załuski et al., 2019).
Antidepressant and Anxiolytic Potential
Compounds with the imidazo[2,1-f]purine-2,4(3H,8H)-dione structure have been synthesized and evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These studies have identified potent 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands, displaying potential as antidepressant and/or anxiolytic agents. Preliminary pharmacological in vivo studies suggest these derivatives may behave as potential antidepressants, with some compounds showing greater potency than reference drugs (Zagórska et al., 2016).
Synthesis and Structural Studies
The synthesis and structural elucidation of related compounds, demonstrating the versatility and potential of the imidazo[2,1-f]purine scaffold in medicinal chemistry, are also noteworthy. These studies contribute to understanding the structural basis of the biological activity of these compounds and facilitate the design of new derivatives with improved pharmacological profiles (Banu et al., 2013).
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-15-13-28-18-19(24-21(28)27(15)8-7-26-9-11-32-12-10-26)25(2)22(31)29(20(18)30)14-16-3-5-17(23)6-4-16/h3-6,13H,7-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVHNFUMBYNUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-2-yl]pyridine-2-carboxamide](/img/structure/B2487887.png)
![N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2487888.png)
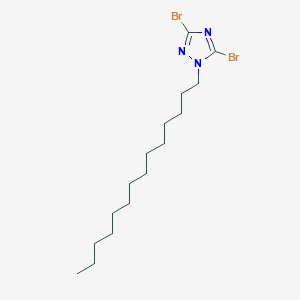
![N-cyclohexyl-4-[2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2487891.png)
![1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2487892.png)
![1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2487893.png)
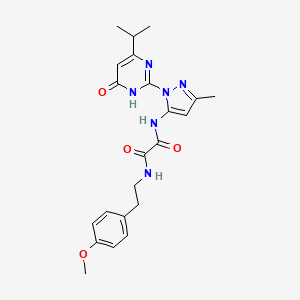
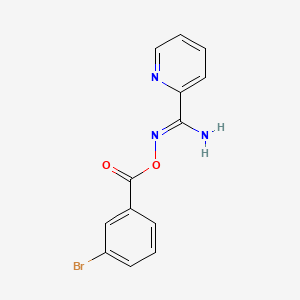
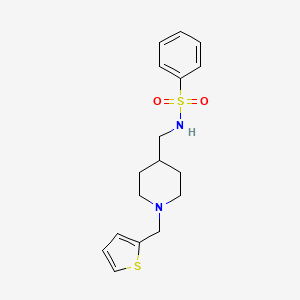
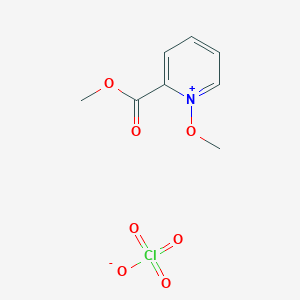
![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)
![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2487908.png)